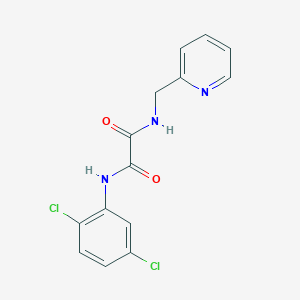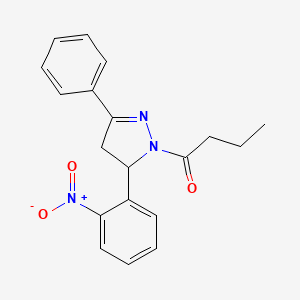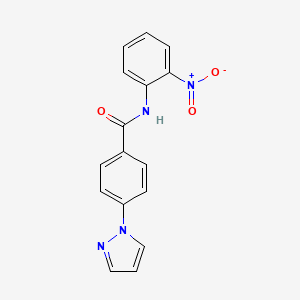
methyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate
Vue d'ensemble
Description
Methyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMBS and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MMBS is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, so the inhibition of their activity may explain the anti-inflammatory and analgesic effects of MMBS. Additionally, MMBS has been shown to induce apoptosis in cancer cells, which may explain its antitumor properties.
Biochemical and Physiological Effects:
MMBS has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, MMBS has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMBS has also been studied for its potential to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMBS in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, MMBS has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using MMBS in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are many future directions for research on MMBS. One area of research could be to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MMBS could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the development of more specific inhibitors of COX-2 and LOX could help to elucidate the mechanism of action of MMBS and other compounds with similar effects.
Conclusion:
In conclusion, MMBS is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, analgesic, and antitumor properties. Additionally, MMBS has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to using MMBS in lab experiments, there are many future directions for research on this compound.
Applications De Recherche Scientifique
MMBS has been used in a variety of scientific research applications due to its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Additionally, MMBS has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-methyl-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-3-4-11(13(15)18-2)9-12(10)20(16,17)14-5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBDMOZNHSWIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-biphenylcarboxamide](/img/structure/B4238011.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238013.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)

![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4238028.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)


![methyl 3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4238062.png)

![1-{[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4238083.png)